Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate
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Overview
Description
Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate typically involves multiple steps. One common approach is the reaction of 2-nitro-4-(trifluoromethyl)phenylthiol with isopropyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells. The sulfanylacetate moiety may interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-(propan-2-yl)-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the sulfanylacetate moiety.
2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid: Contains the nitro and trifluoromethyl groups but has an acetic acid moiety instead of sulfanylacetate.
Uniqueness
Propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the sulfanylacetate moiety provides additional sites for chemical modification.
Properties
IUPAC Name |
propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-7(2)20-11(17)6-21-10-4-3-8(12(13,14)15)5-9(10)16(18)19/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHRNYYOXFYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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